molecular formula C14H14N4O2S B2439078 3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 460726-61-8

3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B2439078
CAS RN: 460726-61-8
M. Wt: 302.35
InChI Key: VNTJFJJRHMXJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, also known as CUDC-305, is a small molecule inhibitor that targets multiple signaling pathways involved in cancer progression. It has been shown to have potential therapeutic value in the treatment of various types of cancer, including breast, lung, and colon cancer.

Scientific Research Applications

Antimicrobial Applications

A study by Ramadan et al. (2019) demonstrated the synthesis of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, showing moderate inhibitory activity against the fungus Candida albicans and some activity against Gram-positive bacteria Staphylococcus aureus (E. Ramadan, H. Rasheed, El Sayed H. El Ashry, 2019).

Antibacterial and Antifungal Activities

Orsu et al. (2015) synthesized novel 3-(2-oxo-2-phenylethylidene)-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)indolin-2-one derivatives and evaluated their antibacterial activity, showing significant activity when compared to the standard drug Streptomycin (Rajender Orsu, S. Narsimha, N. Reddy, 2015).

Antitubercular Agents

Akhaja and Raval (2012) synthesized and characterized a series of tetrahydropyrimidine–isatin hybrids for their potential as antibacterial, antifungal, and anti-tubercular agents, showcasing the versatility of indolin-2-one derivatives in targeting a broad spectrum of microbial pathogens (T. N. Akhaja, J. Raval, 2012).

Antidepressant Potential

Research by Demerson et al. (1975) on 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles bearing basic side chains synthesized via a novel chemical process indicated potential antidepressant activity, demonstrating the compound's utility in psychiatric medication development (C. Demerson, G. Santroch, L. Humber, 1975).

Synthesis and Characterization

Studies like that of Tabatabaee et al. (2007) on solvent-free microwave synthesis of (Aryl and Heteroaryl-methylene)-amino derivatives of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine further elaborate on the methods of creating and analyzing novel compounds derived from triazin-5(4H)-one structures, highlighting the compound's role in the development of new chemical synthesis techniques (M. Tabatabaee, M. Ghassemzadeh, Behnaz Zarabi, M. M. Heravi, Mohammad Anary- Abbasinejad, B. Neumüller, 2007).

properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9-13(20)15-14(17-16-9)21-8-12(19)18-7-6-10-4-2-3-5-11(10)18/h2-5H,6-8H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTJFJJRHMXJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

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